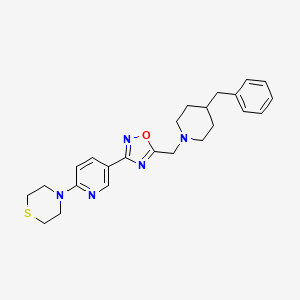

![molecular formula C20H18N2O2S B2948050 N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893099-06-4](/img/structure/B2948050.png)

N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naphthalene and thiophene are both aromatic compounds, which means they have a stable ring structure that allows for the delocalization of electrons . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) with the formula C10H8, consisting of two fused benzene rings . Thiophene is a heterocyclic compound with the formula C4H4S, containing a five-membered ring made up of one sulfur atom and four carbon atoms .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different substrates . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of naphthalene and thiophene derivatives can vary greatly depending on the specific substituents attached to the aromatic rings. The structure of the compound you mentioned would include a naphthalene ring, a thiophene ring, and additional functional groups such as a carboxamide group .Chemical Reactions Analysis

The chemical reactions involving naphthalene and thiophene derivatives can be quite diverse, depending on the specific compound and conditions. These compounds can undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, naphthalene is a white, crystalline solid with a characteristic mothball odor . Thiophene is a colorless liquid with a pleasant odor, similar to benzene .Aplicaciones Científicas De Investigación

Structural Studies and Molecular Interactions

Research on structural studies of naphthalene derivatives has provided insight into the interplay between nucleophilic and electrophilic centers in molecules, revealing characteristic distortion patterns in their crystal structures. These findings are crucial for understanding molecular interactions and could inform the design of new compounds with targeted properties. For instance, studies have shown that the presence of nucleophilic (N(CH3)2, OCH3, OH) and electrophilic (carbonyl C) centers in certain naphthalene derivatives leads to a unique distortion pattern, indicative of incipient nucleophilic addition to a carbonyl group. Such structural insights are valuable for the development of new chemical entities in pharmaceuticals and materials science (Schweizer et al., 1978).

Naphthoquinone-Based Chemosensors

Naphthoquinone derivatives have been explored for their molecular recognition abilities towards transition metal ions. These studies have led to the development of chemosensors that exhibit remarkable selectivity and sensitivity towards specific ions like Cu2+, accompanied by colorimetric changes. Such chemosensors have potential applications in environmental monitoring, biomedical diagnostics, and the development of novel sensory materials (Gosavi-Mirkute et al., 2017).

Organic Solar Cell Performance

The modification of naphthalene diimides (NDIs) with various linkers has been studied for its impact on organic solar cell performance. By altering the structural components of NDIs, researchers have been able to significantly affect the optoelectronic properties and device performance, highlighting the potential of these compounds in renewable energy technologies. Such research contributes to the advancement of organic photovoltaics by providing insights into the structure-property relationships essential for optimizing solar cell efficiency (Fernando et al., 2014).

Bifunctional Nucleophiles in Chemical Synthesis

N-methylated naphthalene derivatives have demonstrated utility as bifunctional nucleophiles in chemical syntheses, leading to the creation of novel heterocyclic compounds and double proton sponges. These findings open new avenues for the synthesis of complex molecules with potential applications in medicinal chemistry and material sciences (Ozeryanskii et al., 2020).

Electronic Device Applications

The development of thiophene-containing naphthalene diimide copolymers has showcased their potential as n-type materials for organic field-effect transistors (OFETs). These polymers exhibit high electron mobility and improved macromolecular order, pointing towards their suitability for use in organic electronic devices. Research in this area is critical for the advancement of flexible, high-performance electronics (Durban et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-21-19(24)17-15-10-5-11-16(15)25-20(17)22-18(23)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJBIAJLRFRYAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2947969.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2947971.png)

![1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2947974.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)

![2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2947982.png)

![11-[(Furan-2-yl)methyl]-10-(methylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2947988.png)